molecular formula C19H26N4O3S2 B2515193 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1902895-87-7

2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No. B2515193
CAS RN: 1902895-87-7
M. Wt: 422.56
InChI Key: AXRKKMJQYIMGHW-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoisomerization and Ring Contraction Studies

One study delved into the photoisomerization of cyclic sulfoxides, leading to the synthesis of compounds with potential in various applications, such as materials science and molecular engineering. Although not directly mentioning 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, this research highlights the broader category of sulfonyl and benzylthio compounds' reactivity under specific conditions, which could be relevant for synthesizing related molecules or studying their properties (Kowalewski & Margaretha, 1993).

Antimicrobial and Anticancer Compound Synthesis

Research on the synthesis of novel pyrazolopyrimidines with sulfonyl groups has shown significant antimicrobial activities, surpassing those of reference drugs in some cases. This study suggests the potential of sulfonyl-containing compounds, similar to the one , in developing new antimicrobial agents (Alsaedi et al., 2019).

Another investigation focused on synthesizing a series of compounds related to 1,4-diazepan-1-yl structures, demonstrating notable antimicrobial and anticancer activities. The effectiveness of these compounds against various bacteria, fungi, and cancer cell lines indicates the utility of such molecules in medical research and drug development (Verma et al., 2015).

Electrophilic Trifluoromethylthiolation Reactions

A study on diazo compounds, including 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, explores their use as reagents in electrophilic trifluoromethylthiolation reactions. This research underscores the versatility of sulfonyl-containing diazo compounds in synthesizing SCF3-modified molecules, which are valuable in pharmaceuticals and agrochemicals (Huang et al., 2016).

Synthesis and Biological Activity of Sulfonamide Derivatives

The development of sulfonamides from compounds including pyrazole and sulfonyl functionalities has shown promising antimicrobial and antioxidant activities. This line of research highlights the importance of such molecular frameworks in creating compounds with potential health benefits (Badgujar et al., 2018).

properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-15-19(16(2)21-20-15)28(25,26)23-10-6-9-22(11-12-23)18(24)14-27-13-17-7-4-3-5-8-17/h3-5,7-8H,6,9-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKKMJQYIMGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

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